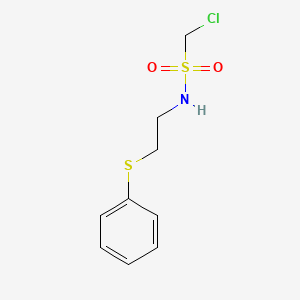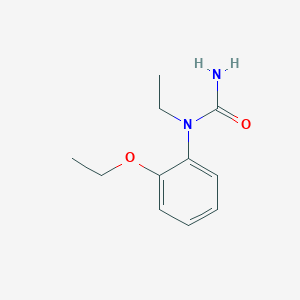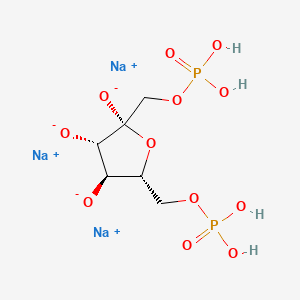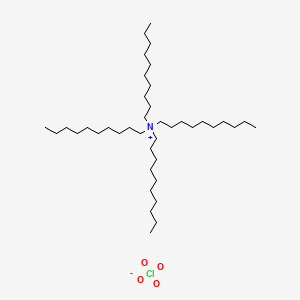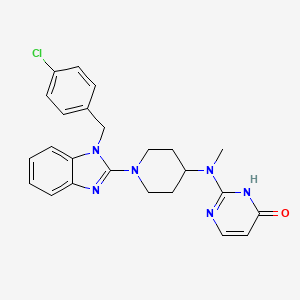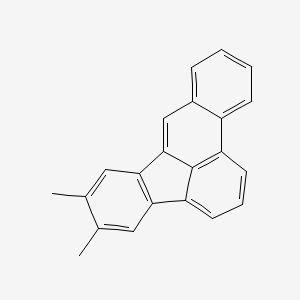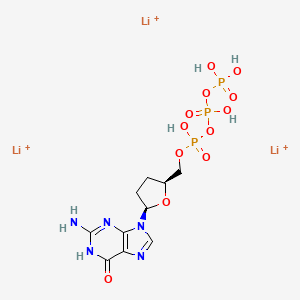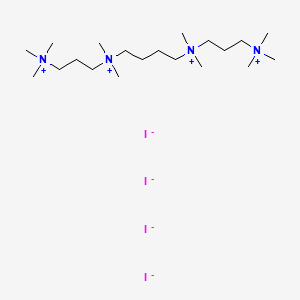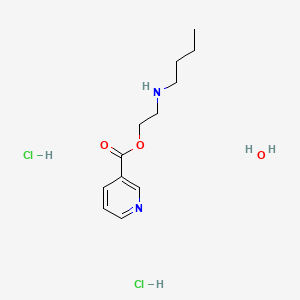
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a butylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate typically involves the esterification of 3-pyridinecarboxylic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt formation and hydration steps are typically carried out in controlled environments to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or piperidine derivatives.
Substitution: Substituted pyridine or ester derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another structural isomer with distinct biological activities.
Uniqueness
3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers. The presence of the butylaminoethyl ester moiety allows for unique interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
89054-75-1 |
|---|---|
Formule moléculaire |
C12H22Cl2N2O3 |
Poids moléculaire |
313.22 g/mol |
Nom IUPAC |
2-(butylamino)ethyl pyridine-3-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H18N2O2.2ClH.H2O/c1-2-3-6-13-8-9-16-12(15)11-5-4-7-14-10-11;;;/h4-5,7,10,13H,2-3,6,8-9H2,1H3;2*1H;1H2 |
Clé InChI |
XPVLDIZJWMUQDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(=O)C1=CN=CC=C1.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


